molecular formula C10H11FO5 B14030581 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid

Cat. No.: B14030581
M. Wt: 230.19 g/mol
InChI Key: YZIPCYJZJSSVIJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid is a substituted benzoic acid derivative with a fluorine atom at position 2, a methoxy group at position 4, and a methoxymethoxy group at position 2. Its structural complexity arises from the interplay of electron-withdrawing (fluorine) and electron-donating (methoxy/methoxymethoxy) groups, which influence its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C10H11FO5

Molecular Weight

230.19 g/mol

IUPAC Name

2-fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C10H11FO5/c1-14-5-16-9-7(15-2)4-3-6(8(9)11)10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

YZIPCYJZJSSVIJ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1F)C(=O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid typically involves the introduction of the fluorine atom, methoxy group, and methoxymethoxy group onto the benzoic acid core through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom using reagents such as fluorine gas or fluorinating agents like N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of the methoxy group using methanol in the presence of a catalyst.

    Methoxymethoxylation: Introduction of the methoxymethoxy group using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Substitution of the fluorine atom with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Formation of 2-Fluoro-4-hydroxy-3-(methoxymethoxy)benzoic acid.

    Reduction: Formation of 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzyl alcohol.

    Substitution: Formation of 2-Methoxy-4-methoxy-3-(methoxymethoxy)benzoic acid.

Scientific Research Applications

2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Bromo-3-(methoxymethoxy)benzoic acid

  • Substituents : Bromine (position 4), methoxymethoxy (position 3).
  • Key Differences : Bromine (electrophilic halogen) replaces fluorine, altering electronic properties. The methoxymethoxy group enhances steric bulk compared to simpler methoxy substituents.
  • Physicochemical Data :
    • HOMO-LUMO gap: 4.46 eV (calculated via DFT) .
    • Dipole moment: 3.92 Debye (polarity influenced by bromine) .
  • Applications : Studied for antitumor, antifungal, and Golgi-disruptive properties .

4-(Methoxycarbonyl)-2-fluorobenzoic acid

  • Substituents : Methoxycarbonyl (position 4), fluorine (position 2).
  • Key Differences : Methoxycarbonyl (ester group) introduces a strong electron-withdrawing effect, reducing acidity compared to the methoxymethoxy-substituted analog.
  • Structural Features :
    • Coplanarity: Benzene ring and methoxycarbonyl group are nearly coplanar (1.51° dihedral angle) .
    • Hydrogen bonding: Forms 2D sheets via intermolecular O–H⋯O interactions .
  • Applications: Precursor for diazepinyl-benzoic acid retinoid-X-receptor antagonists .

4-Fluoro-3-methoxybenzoic acid

  • Substituents : Fluorine (position 4), methoxy (position 3).
  • Key Differences : Simpler structure with fewer steric effects; lacks the methoxymethoxy group.
  • Physicochemical Data :
    • pKa: ~2.8 (carboxylic acid group; estimated based on benzoic acid derivatives) .
  • Applications : Intermediate in agrochemicals and pharmaceuticals .

Physicochemical Properties

Compound Substituents HOMO-LUMO Gap (eV) Dipole Moment (Debye) Solubility (LogP)
2-Fluoro-4-methoxy-3-(methoxymethoxy)benzoic acid 2-F, 4-OCH₃, 3-OCH₂OCH₃ Not reported Estimated ~4.2 ~1.8 (predicted)
4-Bromo-3-(methoxymethoxy)benzoic acid 4-Br, 3-OCH₂OCH₃ 4.46 3.92 ~2.1
4-(Methoxycarbonyl)-2-fluorobenzoic acid 4-COOCH₃, 2-F Not reported ~5.0 (polar ester) ~1.5
4-Fluoro-3-methoxybenzoic acid 4-F, 3-OCH₃ Not reported ~3.5 ~2.0

Notes:

  • The methoxymethoxy group in the target compound increases hydrophilicity compared to 4-fluoro-3-methoxybenzoic acid.
  • Bromine substitution in 4-bromo derivatives enhances molecular weight and polarizability .

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